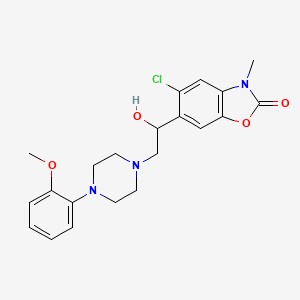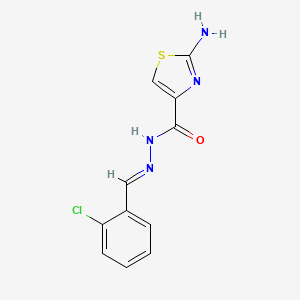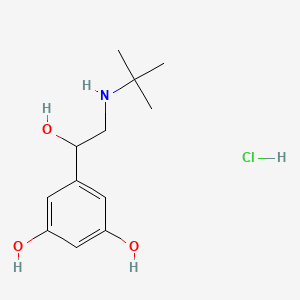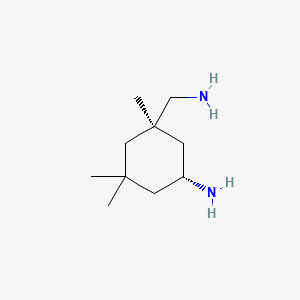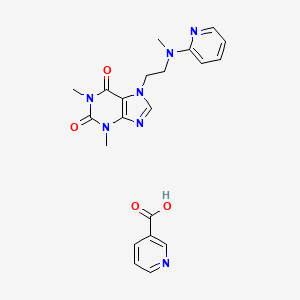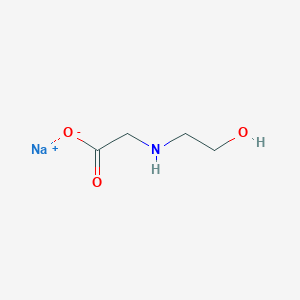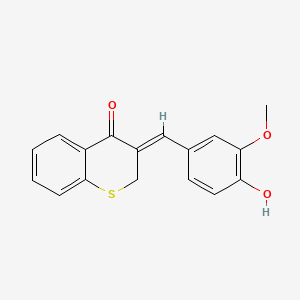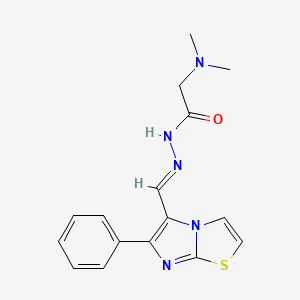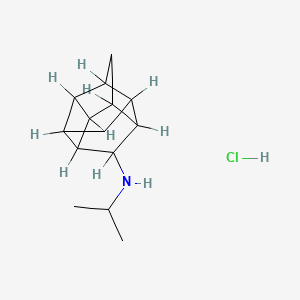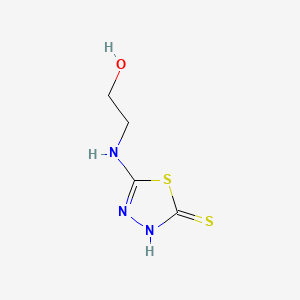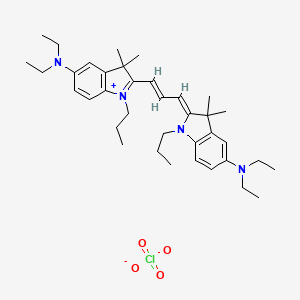
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core structure, which is substituted with diethylamino groups and prop-1-enyl chains, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of diethylamino groups and prop-1-enyl chains through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with distinct characteristics.
Substitution: The diethylamino groups and prop-1-enyl chains can be substituted with other functional groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of functionalized indolium derivatives.
Aplicaciones Científicas De Investigación
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate involves its interaction with molecular targets and pathways. The compound’s diethylamino groups and indolium core play a crucial role in its binding affinity and electronic interactions. These interactions can modulate various biological pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium chloride
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium bromide
Uniqueness
The uniqueness of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate lies in its specific perchlorate anion, which can influence its solubility, stability, and reactivity compared to its chloride and bromide counterparts. This distinct property makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
93858-43-6 |
|---|---|
Fórmula molecular |
C37H55ClN4O4 |
Peso molecular |
655.3 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-3-[5-(diethylamino)-3,3-dimethyl-1-propylindol-1-ium-2-yl]prop-2-enylidene]-N,N-diethyl-3,3-dimethyl-1-propylindol-5-amine;perchlorate |
InChI |
InChI=1S/C37H55N4.ClHO4/c1-11-24-40-32-22-20-28(38(13-3)14-4)26-30(32)36(7,8)34(40)18-17-19-35-37(9,10)31-27-29(39(15-5)16-6)21-23-33(31)41(35)25-12-2;2-1(3,4)5/h17-23,26-27H,11-16,24-25H2,1-10H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NXNVNAKBDLWJHL-UHFFFAOYSA-M |
SMILES isomérico |
CCCN\1C2=C(C=C(C=C2)N(CC)CC)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)N(CC)CC)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


